Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride is a heterocyclic compound that contains an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride typically involves the reaction of ethyl oxazole-5-carboxylate with aminomethyl reagents under controlled conditions. One common method involves the use of ethyl oxazole-5-carboxylate, which is reacted with formaldehyde and ammonium chloride in the presence of a base to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminooxazole-5-carboxylate
- Ethyl oxazole-5-carboxylate
- Ethyl 2-chlorooxazole-5-carboxylate
Uniqueness
Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C7H11ClN2O3 |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-1,3-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-2-11-7(10)5-4-9-6(3-8)12-5;/h4H,2-3,8H2,1H3;1H |
InChI Key |
SMCJUAXNGZMPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CN.Cl |
Origin of Product |
United States |
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